3-(3-氯苯基)-3-(2H-1,2,3,4-四唑-5-基)丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

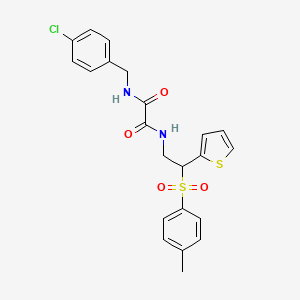

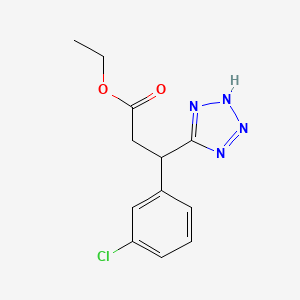

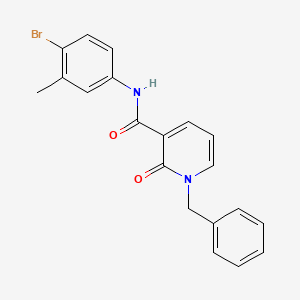

The compound of interest, ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate, is a chemical entity that is presumed to have a structure based on a propanoate ester backbone with a 3-chlorophenyl group and a tetrazolyl group as substituents. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a core structure followed by the introduction of substituents through various chemical reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using a cyclocondensation reaction under ultrasound irradiation, which significantly reduced reaction times and provided high yields . Similarly, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride . These methods suggest that the synthesis of ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate could potentially be achieved through analogous cyclocondensation or substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was supported by IR, UV, and NMR spectroscopy, and its solid-state structure was confirmed by X-ray analysis . The crystal structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate also provided insights into intramolecular hydrogen bonding and π-π interactions that contribute to the stability of the molecule . These studies indicate that the molecular structure of ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate could be similarly analyzed to reveal its conformation and stabilizing interactions.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored through various reactions. The 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes and subsequent rearrangements of the resulting pyrazoles demonstrate the potential for complex transformations involving the ethyl ester moiety . Additionally, the three-component condensation reaction used to synthesize ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate highlights the versatility of ethyl esters in multicomponent reactions . These findings suggest that ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate could undergo similar cycloadditions or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For instance, the crystallization behavior and lattice constants of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provide information about its solid-state properties . The spectroscopic data obtained for various compounds offer insights into their electronic structures and functional group characteristics . These studies imply that the physical and chemical properties of ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate could be similarly investigated to determine its solubility, stability, and reactivity.

科学研究应用

合成和抗菌活性

3-(3-氯苯基)-3-(2H-1,2,3,4-四唑-5-基)丙酸乙酯衍生物表现出显着的抗菌活性。该化合物的结构合成涉及 3-乙酰基/甲酰基 4-羟基-2H(1)苯并吡喃-2-酮与丙二腈和氰基乙酸乙酯的反应,产生具有抗菌作用的四唑衍生物。研究重点关注化合物 2h 和 4h,它们在 50μg/mL 浓度下表现出相当大的活性 (Mulwad, Pawar, & Chaskar, 2008)。

光谱和衍射表征

3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚-2-基)-1,1-二甲基乙基]氨基}-2-羟丙基)氧基]-4,5-二氟苯基}丙酸乙酯盐酸盐已使用先进的光谱和衍射技术进行表征。研究揭示了该化合物多晶型形式的复杂性,需要通过毛细管粉末 X 射线衍射和固态核磁共振等技术进行详细分析 (Vogt, Williams, Johnson, & Copley, 2013)。

化学酶促合成和杀螨活性

关于光学纯 1,3,4-恶二唑-2(3H)-酮的化学酶促合成研究揭示了它们的杀螨特性,特别是对荨麻叶螨。合成方法和已确定的生物活性表明潜在的农业应用 (Bosetti, Bianchi, Porta, Bettarini, & Massimini, 1994)。

量子计算和分子分析

(Z)-3-苯基-2-(5-苯基-2H-1,2,3,4-四唑-2-基)-2-丙烯酸乙酯已进行详细的量子计算和分子分析,揭示了其结构、电子性质和能量动力学的见解。该研究通过理论 1H 和 13C NMR 化学位移值、分子轨道和自然电荷分布,全面了解了该化合物的特性 (Ramazani, Sheikhi, & Yahyaei, 2017)。

属性

IUPAC Name |

ethyl 3-(3-chlorophenyl)-3-(2H-tetrazol-5-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2/c1-2-19-11(18)7-10(12-14-16-17-15-12)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJGOAWRHJKTDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)Cl)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

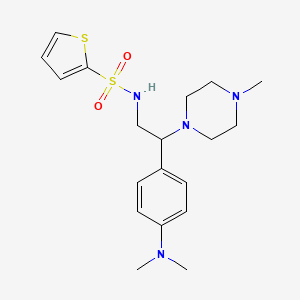

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide](/img/structure/B2508193.png)

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

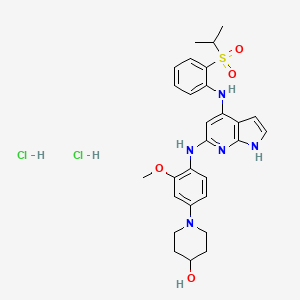

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)